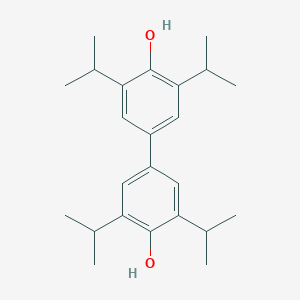

3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Di(2,6-Diisopropylphenol) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen organischen Synthesen verwendet.

Medizin: Weit verbreitet als Anästhetikum für die Induktion und Aufrechterhaltung der Anästhesie.

Industrie: Wird zur Stabilisierung von Bioölen eingesetzt, die phenolische Verbindungen enthalten.

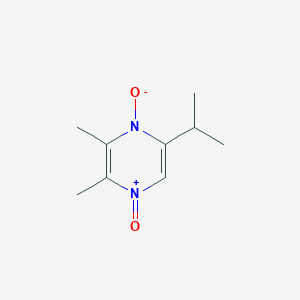

5. Wirkmechanismus

Der primäre Wirkmechanismus von Di(2,6-Diisopropylphenol) beinhaltet die positive Modulation der inhibitorischen Funktion des Neurotransmitters Gamma-Aminobuttersäure (GABA) über GABA-A-Rezeptoren . Diese Interaktion verstärkt die inhibitorischen Wirkungen von GABA, was zu Sedierung und Hypnose führt. Darüber hinaus zeigt die Verbindung antioxidative Eigenschaften, indem sie mit freien Radikalen reagiert, um Phenoxylradikale zu bilden .

Ähnliche Verbindungen:

- 2,6-Di-tert-Butylphenol

- 2,6-Diethylphenol

- 2-tert-Butylphenol

Vergleich: Di(2,6-Diisopropylphenol) ist aufgrund seiner spezifischen Isopropylsubstituenten an den Positionen 2 und 6 am Phenolring einzigartig. Diese strukturelle Anordnung beeinflusst seine Reaktivität und sterische Wechselwirkungen, insbesondere mit der O-H-Gruppe . Im Vergleich zu 2,6-Di-tert-Butylphenol zeigt Di(2,6-Diisopropylphenol) weniger sterische Spannung, was es für bestimmte Anwendungen besser geeignet macht .

Wirkmechanismus

Target of Action

It is known to be an antibacterial agent with strong activity against gram-positive bacteria .

Mode of Action

It is known to display antioxidant and radical scavenging activity , which suggests that it may interact with its targets by neutralizing harmful free radicals.

Biochemical Pathways

Given its antioxidant and radical scavenging activity , it may be involved in pathways related to oxidative stress and inflammation.

Result of Action

Given its known antibacterial and antioxidant activities , it can be inferred that it may help in reducing bacterial infections and oxidative stress at the cellular level.

Biochemische Analyse

Biochemical Properties

3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol plays a significant role in biochemical reactions due to its strong antibacterial activity against Gram-positive bacteria. It interacts with various enzymes and proteins, displaying antioxidant properties that help in scavenging free radicals. The compound’s interaction with these biomolecules helps in reducing oxidative stress and protecting cells from damage .

Cellular Effects

The effects of 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce cell-cycle arrest, apoptosis, and oxidative stress in certain cell lines, thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, it modulates various signaling pathways, including the PI3K/AKT/NF-κB pathway, which plays a crucial role in cell survival and apoptosis .

Metabolic Pathways

3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s antioxidant properties help in maintaining cellular redox balance and protecting cells from oxidative damage .

Transport and Distribution

Within cells and tissues, 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability at target sites where it exerts its effects .

Subcellular Localization

The subcellular localization of 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in modulating cellular processes and protecting cells from oxidative stress .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Di(2,6-Diisopropylphenol) beinhaltet typischerweise die Isopropilierung von Phenol. Ein übliches Verfahren ist die Friedel-Crafts-Alkylierung, bei der Phenol mit Isopropylalkohol in Gegenwart eines sauren Katalysators wie H-Beta oder H-Mordenit reagiert . Die Reaktionsbedingungen werden optimiert, um eine hohe Selektivität und Umwandlungsraten zu erreichen, mit Temperaturen um 100-150 °C und bestimmten molaren Verhältnissen von Phenol zu Isopropylalkohol .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird bei der Produktion von Di(2,6-Diisopropylphenol) häufig auf kontinuierliche Verfahren zurückgegriffen. Diese Methode erhöht die Sicherheit, Skalierbarkeit und Effizienz. Der Prozess umfasst ein zweistufiges Verfahren: eine doppelte Friedel-Crafts-Alkylierung, gefolgt von einer Decarboxylierung . Dieser Ansatz minimiert die Exposition gegenüber gefährlichen Chemikalien und ermöglicht eine einfachere Skalierung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Di(2,6-Diisopropylphenol) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die phenolische Gruppe kann zu Chinonen oxidiert werden.

Reduktion: Die Verbindung kann zu entsprechenden Alkoholen reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Es werden Reagenzien wie Halogene (Chlor, Brom) und Nitriermittel (Salpetersäure) verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohole und andere reduzierte Formen.

Substitution: Halogenierte oder nitrierte Derivate.

Vergleich Mit ähnlichen Verbindungen

- 2,6-Di-tert-butylphenol

- 2,6-Diethylphenol

- 2-tert-Butylphenol

Comparison: Di(2,6-diisopropylphenol) is unique due to its specific isopropyl substituents at the 2 and 6 positions on the phenolic ring. This structural arrangement influences its reactivity and steric interactions, particularly with the O-H group . Compared to 2,6-di-tert-butylphenol, Di(2,6-diisopropylphenol) exhibits less steric strain, making it more suitable for certain applications .

Eigenschaften

IUPAC Name |

4-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16,25-26H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAISRHCMPQROAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C2=CC(=C(C(=C2)C(C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178867 | |

| Record name | Dipropofo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416-95-7 | |

| Record name | Dipropofo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002416957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropofo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl or 3,3',5,5'-tetrakis(1-methylethyl)-[1,1'-biphenyl]-4,4'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPOFO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9GE6HX42A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

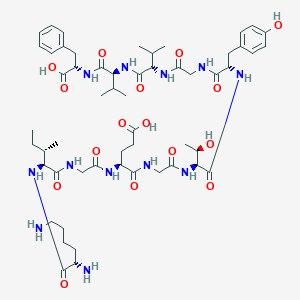

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[a]pyrene](/img/structure/B130552.png)